molecular formula C14H17N3O B1354129 4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one CAS No. 205058-28-2

4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

Cat. No. B1354129
CAS RN: 205058-28-2
M. Wt: 243.3 g/mol
InChI Key: OPCVKWIYGHICKG-UHFFFAOYSA-N
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Description

“4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one” is a chemical compound with the molecular formula C14H17N3O . It has a molecular weight of 243.30 g/mol . The IUPAC name for this compound is 5-phenyl-3-piperidin-4-yl-1H-imidazol-2-one .


Synthesis Analysis

The synthesis of this compound and its analogs involves a pharmacophore-hybridization strategy . This strategy combines the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873, a recently identified NLRP3 binder .


Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group, a piperidin-4-yl group, and an imidazol-2-one group . The InChI string representation of the molecule is InChI=1S/C14H17N3O/c18-14-16-13(11-4-2-1-3-5-11)10-17(14)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2,(H,16,18) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.30 g/mol . It has an XLogP3-AA value of 1.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has 2 rotatable bonds .

Scientific Research Applications

Development of PROTACs

This compound serves as a functionalized cereblon ligand crucial for the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). It allows for rapid conjugation with carboxyl linkers through peptide coupling reactions and is amenable for linker attachment via reductive amination. It’s a foundational building block for creating protein degrader libraries .

NLRP3 Inflammasome Inhibition

The compound has been identified as part of a pharmacophore-hybridization strategy aimed at finding NLRP3 inflammasome inhibitors. It combines structures capable of binding to NLRP3, inhibiting its activation, and reducing IL‐1β release in differentiated THP‐1 cells .

Antioxidant Potential

Derivatives of this compound have been synthesized and evaluated for their antioxidant potential using assays like DPPH. They have shown promising scavenging potential, comparable to ascorbic acid, which is a known positive control for such assays .

Chemical Synthesis

The compound is used in chemical synthesis processes, such as the creation of benzo[d]imidazol-2-one derivatives, which have potential therapeutic applications .

Future Directions

The compound and its analogs have potential as NLRP3 inflammasome inhibitors . This suggests that they could be further explored in the development of treatments for diseases where the NLRP3 inflammasome plays a key role .

properties

IUPAC Name

5-phenyl-3-piperidin-4-yl-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c18-14-16-13(11-4-2-1-3-5-11)10-17(14)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCVKWIYGHICKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40463059
Record name 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

CAS RN

205058-28-2
Record name 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40463059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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